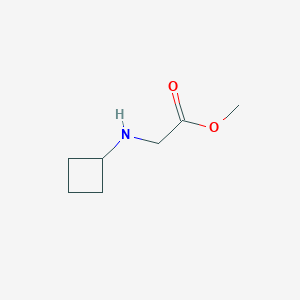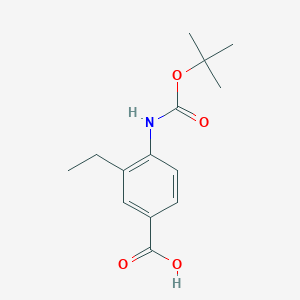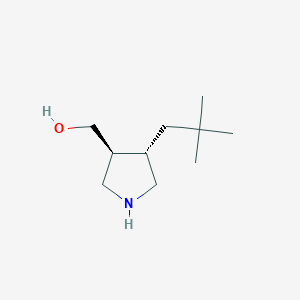
1-(2-(1h-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is a heterocyclic compound that features both imidazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one typically involves the reaction of 2-chloro-5-nitropyridine with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon and hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as palladium on carbon and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
Oxidation: 1-(2-(1H-Imidazol-1-yl)ethyl)-5-nitropyridin-2(1H)-one.
Reduction: this compound.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.
Medicine: Explored for its potential as an antimicrobial agent, given the known biological activity of imidazole derivatives.
Mécanisme D'action
The mechanism of action of 1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds with amino acid residues, further stabilizing its interaction with the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(1H-Imidazol-1-yl)ethyl)-5-nitropyridin-2(1H)-one: Similar structure but with a nitro group instead of an amino group.
2-(1H-Imidazol-1-yl)ethylamine: Lacks the pyridine ring but contains the imidazole and ethylamine moieties.
5-Aminopyridin-2(1H)-one: Contains the pyridine ring and amino group but lacks the imidazole ring.
Uniqueness
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
5-amino-1-(2-imidazol-1-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12N4O/c11-9-1-2-10(15)14(7-9)6-5-13-4-3-12-8-13/h1-4,7-8H,5-6,11H2 |
Clé InChI |
CWZIMTBSFHYBLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1N)CCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
![Methyl 8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13625951.png)


![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)



![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)

![Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13626008.png)
![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
